molecular formula C13H15N3OS B11516320 5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11516320
M. Wt: 261.34 g/mol
InChI Key: FGXAVJSVKZSZNR-UHFFFAOYSA-N
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Description

5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method involves the reaction of phenylthiosemicarbazide with pyrrolidine and a carboxylic acid derivative under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The phenyl ring and the pyrrolidinylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,3,4-oxadiazole-2-thione: Lacks the pyrrolidinylmethyl group.

    3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione: Lacks the phenyl group.

    5-phenyl-3-(methyl)-1,3,4-oxadiazole-2(3H)-thione: Has a methyl group instead of the pyrrolidinylmethyl group.

Uniqueness

The presence of both the phenyl and pyrrolidinylmethyl groups in 5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione contributes to its unique chemical and biological properties. These structural features enhance its ability to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C13H15N3OS/c18-13-16(10-15-8-4-5-9-15)14-12(17-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

FGXAVJSVKZSZNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C(=S)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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